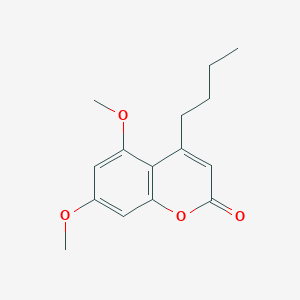![molecular formula C15H15F6NO4 B4629935 N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4629935.png)
N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide
Übersicht
Beschreibung
N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide is a useful research compound. Its molecular formula is C15H15F6NO4 and its molecular weight is 387.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.09052693 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gene Expression Inhibition
Research has shown that derivatives of N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]tetrahydro-2-furancarboxamide can inhibit the transcription mediated by NF-kappaB and AP-1 transcription factors. Structure-activity relationship studies aimed at improving oral bioavailability have highlighted the significance of the carboxamide group and specific substitutions on the pyrimidine ring for maintaining activity, with implications for designing more effective gene expression inhibitors (Palanki et al., 2000).
Anticancer Activity
Supramolecular hetero-bimetallacycles constructed from N,N'-bis(4-(pyridin-4-ylethynyl)phenyl)pyridine-2,6-dicarboxamide ligand derivatives have shown considerable anticancer potency against various cancer cell lines, including T98G (brain tumor), KB (head and neck cancer), SNU-80 (thyroid cancer), and HEK-293 (non-malignant). These compounds were found to be more effective than the reference drug cisplatin, indicating their potential as novel anticancer agents (Mishra et al., 2014).
Antimicrobial Agents
A study on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, including those with the N-[3,5-bis(trifluoromethyl)phenyl] moiety, showed submicromolar activity against methicillin-resistant Staphylococcus aureus isolates and comparable activity against M. tuberculosis to that of rifampicin. These findings suggest their utility as potent antimicrobial agents, with potential applications in combating drug-resistant infections (Bąk et al., 2020).
Memory Devices
Derivatives of this compound have been utilized in the design and synthesis of ferrocene-terminated hyperbranched polyimide for memory devices. These novel materials exhibited bistable electrical conductivity switching and nonvolatile bipolar write-once-read-many-times memory character, showcasing their potential in the development of advanced memory storage technologies (Tan et al., 2017).
Polymer Synthesis
Studies have also focused on synthesizing novel fluorinated polyamides based on bis(ether‐carboxylic acid) or bis(ether amine) extended from bis(4‐hydroxyphenyl)phenyl‐2,2,2‐trifluoroethane. These polyamides exhibited excellent solubility in aprotic polar solvents, along with superior mechanical properties and thermal stability. Such materials are promising for various industrial applications due to their enhanced physical and chemical properties (Hsiao & Chen, 2003).
Eigenschaften
IUPAC Name |
N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F6NO4/c16-14(17,18)7-25-10-4-9(22-13(23)12-2-1-3-24-12)5-11(6-10)26-8-15(19,20)21/h4-6,12H,1-3,7-8H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGHQFGRGQYUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F6NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-({4-[(3-methylbutanoyl)amino]phenyl}amino)-3-oxopropanoate](/img/structure/B4629855.png)

![2-[({3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID](/img/structure/B4629869.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4629873.png)
![2-{[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4629880.png)
![4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4629883.png)
![4-[4-Methylsulfanyl-3-(morpholine-4-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one](/img/structure/B4629909.png)
![N-(1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-methylthiourea](/img/structure/B4629910.png)
![5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4629916.png)
![methyl [3-(4-chlorophenyl)-5-(2-furylmethylene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4629927.png)

![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4629933.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4629939.png)
![3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE](/img/structure/B4629947.png)
